4-Fumarylacetoacetic acid

Overview

Description

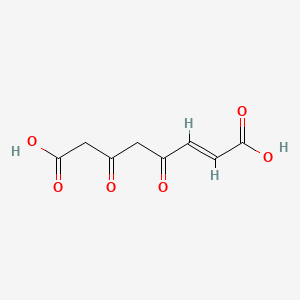

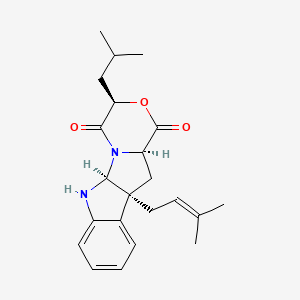

4-Fumarylacetoacetic acid , also known as 4,6-dioxo-2E-octenedioic acid , is a compound involved in phenylalanine and tyrosine metabolism. It plays a crucial role in the final step of the catabolism of 4-fumarylacetoacetate. During this process, it hydrolyzes 4-fumarylacetoacetate into acetoacetate, fumarate, and H+ . This hydrolytic reaction is essential in human metabolism, particularly for aromatic amino acids.

Molecular Structure Analysis

The molecular formula of 4-Fumarylacetoacetic acid is C8H8O6 . It consists of an octenedioic acid backbone with two carbonyl groups and a double bond. The compound’s exact mass is approximately 200.03 g/mol . The structural representation is as follows:

Scientific Research Applications

Hereditary Tyrosinemia Type I (HT1) Therapy

- Current Treatment : A low-tyrosine diet combined with the herbicidal drug nitisinone is the only available therapy. However, this treatment has secondary effects and long-term complications .

- Research Advances : Scientists have targeted FAH to discover new chemical modulators acting as pharmacological chaperones. These inhibitors stabilize the active dimeric species of FAH, partially restoring the normal phenotype in cellular models of HT1 .

Rare Disease Drug Discovery

- Chemical Modulators : Researchers have screened thousands of compounds and identified reversible inhibitors that associate with FAH near the active site. These inhibitors hold promise for treating HT1 .

- Pharmacological Chaperones : The identified inhibitors act as pharmacological chaperones, directly interacting with FAH to restore its function .

Functional Carbohydrate Production

- Rare Sugar Synthesis : Researchers explore FAH’s role in producing rare sugars, such as D-allulose, D-mannose, and D-allose, which have various health benefits .

Other Potential Applications

Mechanism of Action

Target of Action

Fumarylacetoacetate primarily targets the enzyme Fumarylacetoacetate Hydrolase (FAH) . FAH is a protein homodimer that cleaves fumarylacetoacetate at its carbon-carbon bond during a hydrolysis reaction . This enzyme is critical in phenylalanine and tyrosine metabolism .

Mode of Action

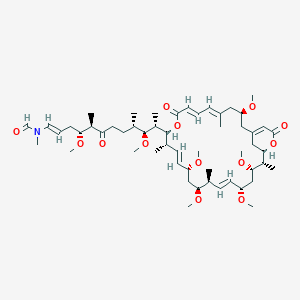

Fumarylacetoacetate interacts with its target, FAH, through a hydrolysis reaction . The active site of FAH contains a calcium ion, which acts to bind the substrate. A Glu-His-Water catalytic triad functions where the imidazole ring of His133 activates a nucleophilic water molecule to attack the carbon-carbon bond of fumarylacetoacetate, thus forming fumarate and acetoacetate .

Biochemical Pathways

Fumarylacetoacetate is an intermediate in the metabolism of tyrosine . It is formed through the conversion of maleylacetoacetate into fumarylacetoacetate by the enzyme maleylacetoacetate isomerase . As a critical enzyme in phenylalanine and tyrosine metabolism, FAH catalyzes the final step in the catabolism of fumarylacetoacetate and water into acetoacetate, fumarate, and H+ .

Pharmacokinetics

It is known that fumarylacetoacetate is a key intermediate in the metabolism of tyrosine, an amino acid . Therefore, its bioavailability and ADME properties would be closely tied to the metabolic pathways of tyrosine.

Result of Action

The action of Fumarylacetoacetate, through its interaction with FAH, results in the production of fumarate and acetoacetate . These products are essential in the human metabolism of aromatic amino acids .

Action Environment

The action of Fumarylacetoacetate is influenced by various environmental factors. For instance, the presence of calcium ions is crucial for the binding of the substrate to the active site of FAH . Additionally, the pH of the environment can affect the efficiency of the hydrolysis reaction .

properties

IUPAC Name |

(E)-4,6-dioxooct-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACSIVHAIFQKTC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CC(=O)O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)CC(=O)O)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901388 | |

| Record name | (2E)-4,6-Dioxo-2-octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Fumarylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Fumarylacetoacetic acid | |

CAS RN |

28613-33-4, 5698-51-1 | |

| Record name | Fumarylacetoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28613-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumarylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028613334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4,6-Dioxo-2-octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUMARYLACETOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM3BV7K438 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Fumarylacetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

- Liver Damage: FAA is hepatotoxic, causing cell death and potentially leading to liver failure and cirrhosis. [, , , , , , ]

- Kidney Damage: FAA also affects renal proximal tubular cells, leading to renal tubular dysfunction and rickets in children. [, ]

- Neurological Problems: Untreated HT1 can lead to neurological crises. []

- Increased Cancer Risk: FAA is mutagenic and its accumulation is associated with a higher risk of developing hepatocellular carcinoma (HCC). [, , , , ]

A:

- Thiol Reactivity: FAA is known to react with sulfhydryl groups, which likely contributes to its toxicity. [, ] This reactivity suggests potential instability in the presence of thiol-containing compounds.

- In vitro Studies: Researchers synthesize FAA in the lab using enzyme extracts from organisms like Aspergillus nidulans. [] This synthesis suggests some stability under controlled laboratory conditions.

- In vivo Instability: The successful use of NTBC, which inhibits an enzyme upstream in the pathway and prevents FAA formation, implies that FAA is relatively unstable in vivo and doesn't persist for long periods. [, , ]

A: Fumarylacetoacetate itself is not an enzyme and doesn't possess catalytic properties. It's the substrate of the enzyme fumarylacetoacetate hydrolase (FAH). [, , , ] FAH catalyzes the final step in the tyrosine degradation pathway, hydrolyzing FAA into fumarate and acetoacetate. [, , ]

ANone: While computational methods are valuable tools in drug discovery, there's limited publicly available information about their specific application to FAA. Considering the focus on HT1, computational efforts might concentrate on:

- FAH Structure-Activity Relationship: Understanding how mutations in the FAH enzyme lead to loss of activity and potentially guiding the development of pharmacological chaperones. [, ]

A: As FAA is a metabolite, not a drug, traditional SAR studies focusing on its modification for therapeutic benefit are not typically conducted. The focus lies on understanding the enzyme FAH and the consequences of its deficiency. [, , , , ] Research on potential therapeutic interventions for HT1 primarily revolves around:

- Pharmacological Chaperones: Identifying small molecules that can stabilize the mutant FAH enzyme and partially restore its activity. []

ANone: Since Fumarylacetoacetate is an endogenous metabolite and not a pharmaceutical drug, these aspects are less relevant.

ANone:

- Development of NTBC Treatment: The introduction of NTBC, which blocks an upstream enzyme in the pathway, marked a significant milestone, dramatically improving the prognosis for HT1 patients. [, , ]

- Animal Models: The development of FAH-deficient mice has proven invaluable for studying HT1 and testing potential therapies. [, , ]

ANone:

- Genetics and Metabolism: HT1 research bridges these fields, highlighting how a single gene defect can disrupt a metabolic pathway and lead to severe disease. [, , , , ]

- Hepatology and Oncology: The strong association between HT1 and HCC underscores the link between metabolic disorders and cancer development, driving research in both areas. [, ]

- Drug Development and Gene Therapy: The search for effective HT1 treatments fosters innovation in pharmacological chaperones, enzyme replacement therapies, and potentially gene therapy approaches. [, ]

- Stem Cell Research and Regenerative Medicine: The use of FAH-deficient animals has been crucial for studying liver repopulation and developing cell-based therapies for liver diseases. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)

![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)

![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)

![3-(2-hydroxyphenyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}propanohydrazide](/img/structure/B1236853.png)

![3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)

![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)